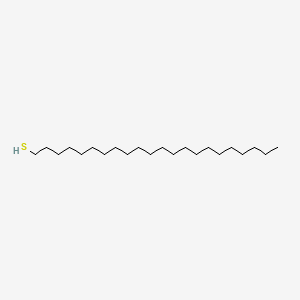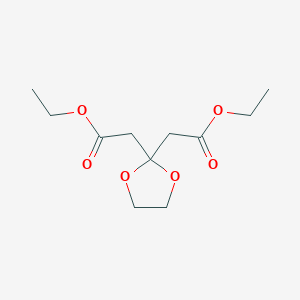
1,3-二噁杂环-2,2-二乙酸, 二乙酯
描述
1,3-Dioxolane-2,2-diacetic acid, diethyl ester is an organic compound that belongs to the class of dioxolanes. It is a colorless liquid with a boiling point of 134-136 °C and a melting point of -77 °C. It is soluble in water and alcohol, and is used in the synthesis of other compounds such as 1,3-dioxolanes and 1,3-dioxanes. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.
科学研究应用
除草活性
Raskildina 等人 (2018) 进行的研究证明了酯和酰胺的除草活性,包括基于 1,3-二噁杂环衍生物的酯和酰胺。他们发现 2,4-二氯苯氧基乙酸的 1,3-二噁杂环酯表现出比标准制剂更好的除草活性。这表明开发结合 1,3-二噁杂环结构的除草剂是一个有前景的途径 (Raskildina 等人,2018)。
合成化学
1,3-二噁杂环-2,2-二乙酸, 二乙酯及其衍生物用于各种合成化学应用。McMurry 和 Richardson (1967) 探索了甲醛与亚甲基化合物的反应,导致酯和二乙酸盐的产生,表明该化合物在合成不同化学结构方面的多功能性 (McMurry 和 Richardson,1967)。
Eissmann 等人 (2012) 合成了酒石酸酯和酸的衍生物,通过环缩醛 (1,3-二噁杂环) 将羟基连接到刚性核心。这项研究突出了 1,3-二噁杂环在改变分子几何形状和分子间相互作用中的结构应用 (Eissmann 等人,2012)。
聚合
Tada、Saegusa 和 Furukawa (1966) 研究了 2-乙烯基-1,3-二噁杂环的聚合。他们发现,在低温下,阳离子催化剂诱导 2-乙烯基-1,3-二噁杂环聚合,生成含有二噁杂环和酯单元的聚合物。这项研究提供了对在聚合物化学中利用 1,3-二噁杂环衍生物的见解 (Tada、Saegusa 和 Furukawa,1966)。
药物中间体
Janes、Cimpoia 和 Kazlauskas (1999) 探索的 1,3-二噁杂环衍生物的非对映异构体的蛋白酶介导分离技术对于二噁杂环核苷的合成非常重要。这些核苷在抗病毒和抗癌药物开发中很重要。他们的研究证明了 1,3-二噁杂环衍生物在合成精确药物中间体中的潜力 (Janes、Cimpoia 和 Kazlauskas,1999)。
属性
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-3-14-9(12)7-11(16-5-6-17-11)8-10(13)15-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNQXNJEKFCZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298037 | |
| Record name | 1,3-Dioxolane-2,2-diacetic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane-2,2-diacetic acid, diethyl ester | |
CAS RN |
71022-90-7 | |
| Record name | 71022-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane-2,2-diacetic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)

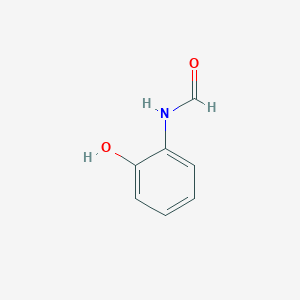
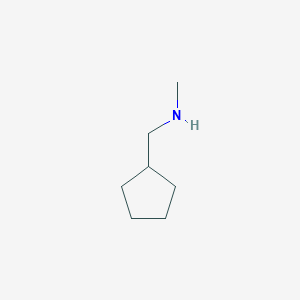
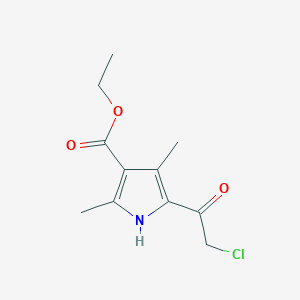


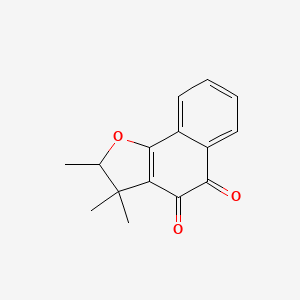
![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)


